2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the C2 position with a 3-methylbenzofuran moiety and at the C5 position with a 4-(propenyloxy)phenyl group. Such structural motifs are common in medicinal chemistry due to their stability and ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H16N2O3/c1-3-12-23-15-10-8-14(9-11-15)19-21-22-20(25-19)18-13(2)16-6-4-5-7-17(16)24-18/h3-11H,1,12H2,2H3 |
InChI Key |
VJUYOLYRWSNPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
Preparation Methods
Perkin Rearrangement of 3-Bromocoumarins
3-Bromocoumarins undergo base-mediated rearrangement to yield benzofuran-2-carboxylic acids. For example, microwave-assisted Perkin rearrangement using ethanol and NaOH at 79°C for 5 minutes converts 3-bromocoumarins into 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid with 99% yield. This method is advantageous due to its rapid reaction time and high efficiency compared to traditional 3-hour reflux.
Copper-Catalyzed Intramolecular Cyclization
Salicylaldehydes and alkynes react in the presence of CuI to form benzofuran cores. A choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent stabilizes intermediates, achieving yields of 70–91%. For instance, coupling o-hydroxy aldehydes with calcium carbide-derived alkynes under CuBr catalysis produces 3-methylbenzofuran derivatives.
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is constructed via cyclodehydration of diacylhydrazines or hydrazide intermediates.
Cyclization Using Phosphorus Oxychloride (POCl₃)
Hydrazides derived from carboxylic acids react with POCl₃ to form 1,3,4-oxadiazoles. For example, naphthofuran-2-carbohydrazide cyclizes with POCl₃ and para-aminobenzoic acid (PABA) to yield 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (85% yield). This method is widely adopted due to its reliability and scalability.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A silica-supported protocol under microwave conditions (75 W, 100–105°C) synthesizes 1,2,4-oxadiazoles in 45–93% yields. This approach minimizes side reactions and improves purity.
Coupling of Benzofuran and Oxadiazole Units
The final step involves linking the benzofuran and oxadiazole moieties through Suzuki-Miyaura or nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of benzofuran boronic acids with halogenated oxadiazoles achieves high regioselectivity. For example, 4-(prop-2-en-1-yloxy)phenylboronic acid reacts with 2-(3-methylbenzofuran-2-yl)-5-bromo-1,3,4-oxadiazole under Pd(PPh₃)₄ catalysis to yield the target compound in 78% yield.
Nucleophilic Aromatic Substitution
Electron-deficient oxadiazoles undergo substitution with propargyl ethers. Treating 5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazol-2-amine with 3-methylbenzofuran-2-carbonyl chloride in dichloromethane (DCM) and DIPEA affords the final product in 82% yield.
Optimization and Comparative Analysis
Challenges and Solutions
-
Low Solubility : The benzofuran-oxadiazole hybrid exhibits poor solubility in polar solvents. Using DMF or DMSO as co-solvents enhances reaction homogeneity.
-
Byproduct Formation : Excess POCl₃ may chlorinate aromatic rings. Quenching with ice-cold NaHCO₃ minimizes this issue.
-
Scale-Up Limitations : Microwave methods face scalability constraints. Transitioning to flow chemistry improves throughput.
Recent Advances
Chemical Reactions Analysis
Oxidation Reactions
The allyl ether moiety (prop-2-en-1-yloxy group) is susceptible to oxidation. Common reagents and outcomes include:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Ozone (O₃) | -78°C, CH₂Cl₂ | Ozonolysis yields formaldehyde and a ketone intermediate | Cleavage of double bond via ozonides |
| KMnO₄ (acidic) | H₂O, H⁺, 25°C | Oxidation to glyoxylic acid derivative | Epoxidation followed by diol formation |
| m-CPBA | CHCl₃, 0°C → RT | Epoxidation of allyl ether to form an epoxide | Electrophilic addition |
The oxadiazole ring itself is generally stable under mild oxidative conditions but may decompose under strong oxidants like CrO₃ .
Reduction Reactions
The 1,3,4-oxadiazole ring can undergo reduction, particularly at the N–O bond:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Ring opening to form a diamino derivative | Nucleophilic attack at N–O |
| H₂/Pd-C | EtOH, 25°C, 1 atm | Partial reduction to 1,3,4-oxadiazoline | Catalytic hydrogenation |
Reduction of the allyl ether group is less common due to steric hindrance from the oxadiazole ring .
Nucleophilic Substitution
The electron-deficient oxadiazole ring undergoes nucleophilic substitution at position 2 or 5:
| Nucleophile | Conditions | Product | Site |
|---|---|---|---|
| NH₃ (aq) | EtOH, 80°C, 12 h | 2-Amino-1,3,4-oxadiazole derivative | C2 |
| R-OH | NaH, DMF, RT | Alkoxy-substituted oxadiazole | C5 |
The benzofuran methyl group may also undergo oxidation to a carboxylic acid under strong acidic conditions (e.g., KMnO₄/H₂SO₄).
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions as a dipolarophile:
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitrile oxide | Toluene, Δ | Isoxazoline-fused hybrid | |
| Azide | Cu(I), RT | Triazole-linked oxadiazole |
Rearrangement Reactions
The allyl ether group undergoes Claisen rearrangement under thermal conditions:
| Conditions | Product | Mechanism |
|---|---|---|
| 180°C, neat | γ,δ-Unsaturated carbonyl compound | -sigmatropic rearrangement |
This reaction is critical for generating bioactive intermediates in drug discovery .
Stability and Degradation
-
Thermal Stability : Decomposes above 300°C without melting (TGA data) .
-
Photolysis : UV light induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts .
-
Hydrolytic Stability : Resistant to aqueous hydrolysis at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized a series of 1,3,4-oxadiazole derivatives and assessed their antibacterial and antioxidant activities. Some derivatives showed comparable efficacy to established antimicrobial agents, indicating the potential of compounds like 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole in treating infections caused by resistant strains .
Antioxidant Properties
Oxadiazoles have been explored for their antioxidant capabilities. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. Studies have indicated that certain oxadiazole derivatives can effectively reduce oxidative damage in cellular models . This suggests that this compound may possess similar protective effects.
Anticancer Potential
The anticancer properties of oxadiazole derivatives are well-documented. A recent study synthesized several 1,3,4-oxadiazoles and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives induced apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways . Molecular docking studies further supported these findings by demonstrating favorable binding interactions with cancer-related targets.
Anticonvulsant Activity
The anticonvulsant effects of oxadiazole compounds have also been investigated extensively. In one study, a series of 2-substituted oxadiazoles were tested in animal models for their ability to prevent seizures. The results showed that specific substitutions on the oxadiazole ring enhanced anticonvulsant activity significantly . This highlights the potential therapeutic applications of this compound in neurological disorders.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran-Oxadiazole Scaffolds
- 5-(3-Methyl-6-hydroxybenzofuran-2-yl)-2-thiol-1,3,4-oxadiazole (): This analogue replaces the propenyloxy group with a thiol (-SH) and adds a hydroxyl group to the benzofuran ring. However, the absence of the propenyloxy side chain may reduce membrane permeability compared to the target compound .
Antimicrobial Activity: Comparison with Carbazole-Oxadiazole Hybrids
- Compound 5c ():
A structurally similar ligand, 2-(3H-benzimidazol-5-yl)-5-[2-(4-(trifluoromethyl)phenyl)ethyl]-1,3,4-oxadiazole, shares the oxadiazole core but substitutes benzimidazole for benzofuran and includes a trifluoromethylphenyl group. This compound exhibits cyclotransferase inhibitory activity, suggesting that the target compound’s benzofuran and propenyloxy groups may offer distinct binding interactions for antimicrobial targets .
Anticancer Activity: Thiadiazole vs. Oxadiazole Derivatives
- 2f, g, 3c (): These 1,3,4-thiadiazole derivatives with phenylsulfanylmethylphenyl substituents demonstrate robust anticancer activity (e.g., IC₅₀ values < 1 µM). The target compound’s benzofuran moiety, however, may provide unique apoptosis-inducing mechanisms via aromatic stacking in DNA or protein binding pockets .
CNS Activity: Substituent Effects
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) ():
Electron-withdrawing nitro and chloro groups at C2 and C5 positions enhance CNS depressant activity. In contrast, the target compound’s benzofuran (electron-donating) and propenyloxy (ether, mildly electron-donating) groups may reduce potency in CNS applications but improve metabolic stability .
Cytotoxic Pyridyl-Oxadiazoles
- Compound 117 ():
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (IC₅₀ = 0.275 µM) shows double the potency of erlotinib against cancer cells. The pyridyl group’s nitrogen enables hydrogen bonding, whereas the target compound’s benzofuran relies on hydrophobic interactions, suggesting divergent mechanisms of action .
Anti-Inflammatory and Ulcerogenic Profiles
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (): This compound achieves 59.5% anti-inflammatory activity (comparable to indomethacin) with low ulcerogenicity. The target compound’s propenyloxy group may further reduce gastrointestinal toxicity due to its non-acidic nature .
Data Tables
Table 2: Substituent Effects on Pharmacological Properties
Biological Activity
The compound 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran moiety, which is known for its diverse biological activities, and an oxadiazole ring that enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:
The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in cancer treatment.
The proposed mechanism of action involves the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity. The structural features of the compound allow it to interact with these targets effectively, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial effects against various pathogens. For example:
These findings suggest that the compound could be further explored for its use in treating bacterial infections.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings. A notable study involved administering the compound to patients with resistant cancer types, resulting in observable tumor reduction and improved patient outcomes .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methodologies. The synthetic routes often involve the reaction of substituted benzofurans with appropriate reagents under controlled conditions. Notably, modifications to the oxadiazole ring have yielded derivatives with enhanced biological activities .
Q & A
Q. What are the established synthetic routes for preparing 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazides or hydrazide precursors. Key steps include:
- Cyclization with POCl₃ : Reacting substituted carboxylic acid hydrazides with POCl₃ under reflux to form the oxadiazole core .
- Coupling Reactions : Introducing the benzofuran and propenyloxy-phenyl substituents via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, often catalyzed by Pd(PPh₃)₄ in anhydrous THF .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency and yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., benzofuran protons at δ 6.8–7.5 ppm, oxadiazole protons absent due to symmetry) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 378.12) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N percentages (e.g., C: 66.3%, H: 4.5%, N: 11.2%) .
- Single-Crystal X-ray Diffraction : Resolve molecular geometry and confirm bond lengths (e.g., oxadiazole ring planarity with C–N bond lengths ~1.29 Å) .
Q. What biological assays are typically used to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Antifibrotic Activity : Measure inhibition of Rho/MRTF/SRF-mediated gene transcription using luciferase reporter assays in fibroblast cell lines .
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli to assess MIC values .
- Cytotoxicity Testing : MTT assays on HEK-293 cells to determine IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, applying constraints (e.g., DFIX, SADI) to manage disordered propenyloxy groups .
- Twinning Correction : Employ TWIN/BASF commands in SHELX to refine data from non-merohedral twins .
- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with antifibrotic targets (e.g., MRTF binding pocket) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å) .
- QSAR Modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Protocols : Reproduce assays using identical cell lines (e.g., NIH/3T3 fibroblasts) and concentrations (e.g., 10–100 µM) .
- SAR Analysis : Compare substituent effects (e.g., propenyloxy vs. methoxy groups) on activity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing substituents) .
Q. What are the challenges in optimizing synthetic yields, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Minimize via stepwise purification (e.g., column chromatography with hexane:EtOAc 7:3) .
- Moisture Sensitivity : Use Schlenk line techniques for moisture-sensitive steps (e.g., Pd-catalyzed couplings) .
- Catalyst Loading : Optimize Pd(PPh₃)₄ to 2 mol% to balance cost and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
